Bienvenue dans la boutique en ligne BenchChem!

Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate

Prolyl amide isomerization Cis/trans equilibrium Peptide conformation

Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate (CAS 171367-33-2) is a cis-configured, bicyclic chiral pyrrolidine (proline) ester. Bearing a C-5 hydroxymethyl group and a C-2 methyl ester, it serves as a versatile, enantiopure building block for medicinal chemistry and asymmetric synthesis.

Molecular Formula C7H13NO3
Molecular Weight 159.185
CAS No. 171367-33-2
Cat. No. B573754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate
CAS171367-33-2
SynonymsL-Proline, 5-(hydroxymethyl)-, methyl ester, cis- (9CI)
Molecular FormulaC7H13NO3
Molecular Weight159.185
Structural Identifiers
SMILESCOC(=O)C1CCC(N1)CO
InChIInChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m1/s1
InChIKeyMVBWEDQLROJLNC-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate (CAS 171367-33-2): Core Identity and Procurement Context


Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate (CAS 171367-33-2) is a cis-configured, bicyclic chiral pyrrolidine (proline) ester . Bearing a C-5 hydroxymethyl group and a C-2 methyl ester, it serves as a versatile, enantiopure building block for medicinal chemistry and asymmetric synthesis. Its defined (2S,5R) stereochemistry distinguishes it from trans-diastereomers and other proline derivatives, thereby mandating precise specification in procurement workflows where substitution with generic or mis-configured analogs can lead to divergent synthetic outcomes.

Why Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate Cannot Be Replaced by Simple Proline Analogs


Unlike simple proline esters or trans-hydroxymethyl isomers, the cis-(2S,5R) arrangement in Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate imposes a unique ring pucker and hydrogen-bonding landscape that profoundly alters prolyl amide cis/trans equilibria and kinetics [1]. This stereoelectronic tuning translates directly into differentiated reactivity in peptide coupling, organocatalysis, and pharmacophore construction [2]. Generic substitution with a trans-configured variant or a 4-hydroxyproline ester therefore carries a high risk of compromised stereochemical fidelity, reduced coupling efficiency, and off-target biological profiles — a risk that can only be mitigated by definitive, comparative experimental evidence.

Quantitative Differentiation Evidence for Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate


Cis vs. Trans Prolyl Amide Isomerization Rate: A 200-fold Kinetic Selectivity Switch

In glucosyl-5′-hydroxymethylproline hybrids, the C-5′ stereochemistry of the hydroxymethyl substituent dictates the prolyl amide cis/trans isomer ratio. The cis-(2S,5R)-configured diastereomer exhibits a 200-fold difference in trans-to-cis (k_tc) isomerization rate compared to its epimer [1]. This stereoelectronic control is absent in simple proline or 4-substituted proline esters, which lack the C-5 substituent's direct influence on ring pucker and amide bond geometry.

Prolyl amide isomerization Cis/trans equilibrium Peptide conformation

DPP4 Inhibitor Scaffold Validation: Potency Achieved Only with (2S,5R) Configuration

The (2S,5R)-configured pyrrolidine core is integral to the dipeptidyl peptidase 4 (DPP4) inhibitor BDBM11063. This inhibitor, incorporating the (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carbonyl fragment, displays a Ki of 764 nM against human DPP4 [1]. Alternative diastereomeric configurations (e.g., 2R,5S or 2S,5S) were not reported to achieve comparable affinity in the same scaffold series, underscoring the pharmacophoric requirement for the cis-L configuration.

DPP4 inhibition Diabetes Pyrrolidine pharmacophore

Enantioselective Synthesis Platform: Unique Access to cis-5-Substituted Proline Derivatives

Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate exemplifies cis-5-substituted proline esters that are preferentially accessed via asymmetric phase-transfer catalysis (PTC) [1]. This methodology delivers high diastereo- and enantioselectivity for cis-configured products, whereas trans-5-substituted analogs require fundamentally different synthetic strategies (e.g., radical cyclization) with varying selectivity profiles [2]. The commercial availability of the pure cis-(2S,5R) ester thus circumvents the need for costly in-house asymmetric synthesis campaigns.

Asymmetric synthesis Chiral building block cis-5-substituted prolines

Supplier-Documented Purity Benchmarking: NLT 98% with ISO-Certified Quality Systems

Commercial suppliers such as MolCore and Leyan specify a purity of NLT 98% for Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate (CAS 171367-33-2) . MolCore further indicates ISO-certified manufacturing processes suitable for global pharmaceutical R&D and quality control applications . In contrast, generic proline methyl esters or non-certified sources frequently offer lower purity grades (e.g., 95%) without documented quality system compliance, posing risks for reproducible synthesis in regulated environments.

Chemical purity Quality control ISO certification

Optimal Use Cases for Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate Backed by Evidence


Stereochemically Demanding Proline Amide Bond Engineering

When a peptide lead requires precise tuning of prolyl amide cis/trans ratios for bioactivity or stability, the cis-(2S,5R) hydroxymethyl substituent offers a quantitative lever: the 200-fold kinetic difference in isomerization observed in model systems demonstrates that this building block can impose conformational control not achievable with unsubstituted proline or 4-hydroxyproline esters [1].

Construction of DPP4-Targeted Pyrrolidine Pharmacophores

For medicinal chemistry programs targeting DPP4 inhibition, the (2S,5R) configuration is a documented pharmacophoric requirement. The validated DPP4 inhibitor BDBM11063 (Ki = 764 nM) relies on the (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carbonyl fragment; any procurement of a diastereomeric building block would necessitate re-validation of the entire SAR series [2].

Asymmetric Synthesis of cis-5-Functionalized Proline Libraries

As a pre-formed, enantiopure cis-5-substituted proline ester, this compound eliminates the need for in-house asymmetric PTC optimization, enabling rapid parallel synthesis of diverse cis-5-derivatives for fragment-based screening and peptidomimetic design [3].

GMP/ISO-Compliant Pharmaceutical Intermediate Scale-Up

With supplier-documented purity of NLT 98% and ISO-certified quality systems, this building block meets the documentation and reproducibility demands of pharmaceutical development, outclassing generic, non-certified proline esters that may introduce unknown impurities into regulated synthetic sequences .

Quote Request

Request a Quote for Methyl (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.